molecular formula C17H13ClF3N3O2 B2923330 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008946-71-1

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2923330
CAS No.: 1008946-71-1
M. Wt: 383.76
InChI Key: UKOJUVASVIYOAQ-UHFFFAOYSA-N
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Description

“N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a product used for proteomics research .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that derivatives of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide show potential as antibacterial and antifungal agents. A study by Kumar et al. (2012) synthesized compounds within this class and found them effective against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans (Kumar et al., 2012).

Antiplasmodial Properties

Compounds related to this compound have been studied for their antiplasmodial properties. Mphahlele et al. (2017) investigated derivatives for activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Their research demonstrated that specific structural features are required for biological activity against this malaria-causing parasite (Mphahlele et al., 2017).

Metabolic Activation and Carcinogenicity

A study by Coleman et al. (2000) on chloroacetamide herbicides, a class to which this compound is related, examined the metabolic activation pathways of these herbicides in liver microsomes. Their research suggested that the carcinogenicity of these compounds involves complex metabolic activation leading to DNA-reactive products (Coleman et al., 2000).

Analgesic and Anti-inflammatory Activities

Another area of application is in the synthesis of compounds for analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized derivatives that exhibited potent analgesic and anti-inflammatory activities, highlighting the potential of these compounds in developing new therapeutic agents (Alagarsamy et al., 2015).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2/c18-10-6-5-9(17(19,20)21)7-13(10)23-15(25)8-14-16(26)24-12-4-2-1-3-11(12)22-14/h1-7,14,22H,8H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOJUVASVIYOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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